2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to by its systematic name) is a benzothiophene-based carboxamide derivative. Its molecular formula is C₂₃H₂₈N₂O₅S₂, with a molar mass of 476.60 g/mol . Key structural features include:
- A 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 3 with a carboxamide group.
- A 2,6-dimethylphenoxy acetyl moiety linked via an amide bond at position 2 of the benzothiophene.
- A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone-containing tetrahydrothiophene) as the carboxamide substituent.
The compound exhibits a collision cross-section (CCS) of 206.1 Ų for the [M+H]+ adduct, as determined by computational prediction . Its SMILES string (CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4) highlights the sulfone group and steric bulk introduced by the 2,6-dimethylphenoxy substituent .
Properties
Molecular Formula |
C24H30N2O5S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H30N2O5S2/c1-14-7-8-18-19(11-14)32-24(21(18)23(28)25-17-9-10-33(29,30)13-17)26-20(27)12-31-22-15(2)5-4-6-16(22)3/h4-6,14,17H,7-13H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
LDWUASPAFDTHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=C(C=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the benzothiophene core with 2,6-dimethylphenoxyacetyl chloride under basic conditions.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This is typically done through nucleophilic substitution reactions, where the benzothiophene intermediate reacts with a suitable dioxid
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison with Analogs
Key Observations:
This may enhance solubility or receptor binding in biological systems.
Substituent Bulk and Bioactivity: The 2,6-dimethylphenoxy group in the target compound provides steric bulk and lipophilicity compared to the smaller 2-methylphenoxy group in CAS 303092-53-7 . This could influence membrane permeability or target selectivity.
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